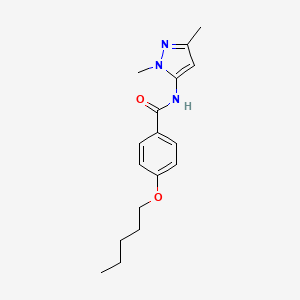

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide

Description

N-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide is a synthetic benzamide derivative characterized by a pentyloxy-substituted benzamide core linked to a 1,3-dimethylpyrazole moiety.

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-4-pentoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-4-5-6-11-22-15-9-7-14(8-10-15)17(21)18-16-12-13(2)19-20(16)3/h7-10,12H,4-6,11H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDIBMUBCRKSULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC(=NN2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Substitution with Dimethyl Groups: The pyrazole ring is then substituted with dimethyl groups using methylating agents such as methyl iodide in the presence of a base.

Formation of Benzamide Moiety: The benzamide moiety is introduced by reacting the substituted pyrazole with 4-(pentyloxy)benzoic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammation.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide with structurally or functionally analogous benzamide derivatives, emphasizing molecular features, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations The target compound lacks the sulfonamide linker seen in Elexacaftor and the dihydropyrimidopyrimidine scaffold in SIJ1278 . Its simpler benzamide-pyrazole architecture may reduce synthetic complexity but limit multi-target engagement. Compared to Entry 11 in , the target compound replaces the stereospecific amino-alcohol linker with a direct pyrazole linkage, likely altering solubility and target affinity.

Substituent Effects

- The pentyloxy group in the target compound provides intermediate lipophilicity (logP ~3–4 estimated) versus shorter alkoxy chains (e.g., butoxy in Entry 9 ) or polar groups (e.g., hydroxy in Entry 11 ). This may optimize blood-brain barrier penetration or intracellular uptake.

- Fluoro and trifluoromethyl substituents in Elexacaftor and SIJ1278 enhance metabolic stability and binding affinity via hydrophobic/electronic effects, which the target compound lacks.

Biological Implications Elexacaftor’s sulfonamide linker and CFTR modulation mechanism highlight the importance of linker chemistry in therapeutic efficacy, a feature absent in the target compound.

Patent Compound Comparison

- The EP 3 532 474 B1 compound incorporates a fluoro substituent and triazolopyridine, which could improve target selectivity and pharmacokinetics compared to the target compound’s pentyloxy group.

Research Findings and Gaps

- Structural Simplicity vs. Activity : The target compound’s minimalist design may offer advantages in synthetic scalability but could limit potency compared to more complex analogs like SIJ1278 .

- Unanswered Questions: No direct data on the target compound’s biological activity, toxicity, or pharmacokinetics are available in the provided evidence.

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted at the 1 and 3 positions with methyl groups and a benzamide moiety linked to a pentyloxy group. The general structure can be represented as follows:

Table 1: Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₄O |

| Molecular Weight | 290.37 g/mol |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

Research indicates that compounds with similar structures often interact with various biological targets, including receptors involved in cancer pathways and autophagy modulation. The specific mechanism of action for N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide remains to be fully elucidated but may involve:

- Inhibition of mTORC1 : This pathway is crucial for cell growth and proliferation. Compounds that inhibit mTORC1 can induce autophagy, which is beneficial in cancer treatment .

- Antiproliferative Effects : Similar pyrazole derivatives have shown submicromolar antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that compounds structurally related to N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(pentyloxy)benzamide exhibit significant biological activities:

- Anticancer Activity : Studies on similar benzamide derivatives showed that they could reduce mTORC1 activity significantly, leading to increased autophagy and reduced cell viability in pancreatic cancer cells (MIA PaCa-2) .

- Autophagy Modulation : The compound may disrupt autophagic flux by interfering with mTORC1 reactivation under nutrient-rich conditions, leading to potential therapeutic advantages in targeting cancer cells under metabolic stress .

Table 2: Biological Activity Data

| Study Type | Cell Line | IC50 (μM) | Effect Observed |

|---|---|---|---|

| Antiproliferative | MIA PaCa-2 | <0.5 | Reduced cell viability |

| Autophagy | HEK-293 | 10 | Increased basal autophagy |

| mTORC1 Activity | Various | N/A | Inhibition observed |

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in cancer therapy:

- Case Study 1 : A study involving N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides showed significant inhibition of mTORC1 and enhanced autophagic activity under starvation conditions, indicating a potential mechanism for targeting solid tumors .

- Case Study 2 : Another investigation into similar compounds revealed their ability to selectively target tumor cells while sparing normal cells by promoting basal autophagy, which is crucial for maintaining cellular homeostasis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.